Cas no 1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-)

9,10-Anthracenedione,1,8-bis(acetyloxy)- structure
1963-82-2 structure
Product name:9,10-Anthracenedione,1,8-bis(acetyloxy)-
CAS No:1963-82-2
MF:C18H12O6
MW:324.28428
CID:154522
PubChem ID:16068

9,10-Anthracenedione,1,8-bis(acetyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,8-bis(acetyloxy)-
    • (8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
    • 1,8-DIACETOXYANTHRAQUINONE
    • 1,8-Bis(acetyloxy)-9,10-anthracenedione
    • 1,8-Dacetoxy-anthrachinon-9,10
    • 1,8-diacetoxy-9,10-anthraquinone
    • 1,8-Diacetoxyanthrachinon
    • 1,8-Diacetoxy-anthrachinon
    • 1,8-diacetoxy-anthraquinone
    • 1,8-Dihydroxy-anthrachinondiacetat
    • 1,8-Dihydroxyanthraquinone diacetate
    • 9, 1,8-bis(acetyloxy)-
    • ANTHRAQUINONE, 1,8-DIHYDROXY-, DIACETATE
    • BRN 1916388
    • Diacetyl-dantron
    • ST086177
    • SureCN5613348
    • NSC234747
    • ACETIC ACID 8-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
    • 9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
    • Chrysazin diacetate
    • DTXSID20173306
    • Anthraquinone,8-dihydroxy-, diacetate
    • 3-08-00-03793 (Beilstein Handbook Reference)
    • AKOS001700227
    • 9,10-Anthracenedione, 1,8-bis(acetyloxy)-
    • SCHEMBL5613348
    • 9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
    • 1963-82-2
    • 8-(ACETYLOXY)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL ACETATE
    • UNII-9S85RH6LIV
    • DANTRON DIACETATE
    • 9S85RH6LIV
    • NSC-234747
    • CBDivE_003908
    • NSC 234747
    • Inchi: InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3
    • InChI Key: BDYRYAFJCKWMGQ-UHFFFAOYSA-N
    • SMILES: CC(OC1=CC=CC2=C1C(C1=C(OC(=O)C)C=CC=C1C2=O)=O)=O

Computed Properties

  • Exact Mass: 324.06336
  • Monoisotopic Mass: 324.06338810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.7Ų
  • XLogP3: 2.4

Experimental Properties

  • PSA: 86.74
  • LogP: 2.31260

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.